3,3-Dimethylpyrrolidine-2-thione

Description

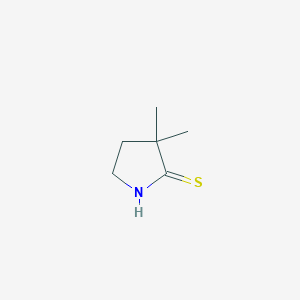

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpyrrolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAVPKNPPQGTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569917 | |

| Record name | 3,3-Dimethylpyrrolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127103-83-7 | |

| Record name | 3,3-Dimethylpyrrolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethylpyrrolidine 2 Thione

Reactions Involving the Thiocarbonyl Moiety (C=S)

The thiocarbonyl group is the most reactive site in 3,3-dimethylpyrrolidine-2-thione. Compared to its oxygen analog (a ketone), the C=S double bond is weaker, longer, and more polarizable. researchgate.net This makes the carbon atom highly electrophilic and the sulfur atom a potential site for both nucleophilic and electrophilic attack, as well as a participant in various rearrangements and cycloadditions.

The electrophilic carbon of the thiocarbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the derivatization of thioketones. For pyrrolidine-2-thiones, the nitrogen atom also possesses nucleophilic character, which can lead to intermolecular reactions. nih.govwikipedia.org

Research on related thiazolidine-2-thiones and oxazolidine-2-thiones has shown that they can act as nucleophiles in Michael additions, with the addition occurring at the nitrogen of the heterocycle. This suggests that under basic conditions, the pyrrolidine (B122466) nitrogen of this compound could also participate in nucleophilic reactions.

| Reaction Type | Nucleophile | General Product | Plausible Reactivity |

| Thio-Aldol Reaction | Enolates | β-Hydroxy thioketone | The thiocarbonyl carbon can be attacked by enolates. |

| Addition of Organometallics | Grignard reagents, Organolithiums | Tertiary thiols | Reagents can add to the C=S bond. |

| Addition of Amines | Primary and secondary amines | Hemithioaminals or enamines | The electrophilic carbon is a target for amine nucleophiles. |

This table represents plausible reactions based on the general reactivity of thioketones and related heterocyclic systems.

The sulfur atom of the thiocarbonyl group, with its lone pairs of electrons, is nucleophilic and can react with various electrophiles. A classic reaction of this type is the Eschenmoser sulfide (B99878) contraction, which involves the S-alkylation of a thioamide followed by elimination to form an enamine.

Additionally, the nitrogen atom of the pyrrolidine ring is a nucleophilic center and readily undergoes electrophilic substitution with reagents like alkyl and acyl halides. chemicalbook.com

| Reaction Type | Electrophile | General Product | Plausible Reactivity |

| S-Alkylation | Alkyl halides | Thioether salt | The sulfur atom can be alkylated to form a salt. |

| S-Acylation | Acyl halides | S-Acyl derivative | The sulfur can be acylated. |

| N-Alkylation/Acylation | Alkyl/Acyl halides | N-Substituted pyrrolidine-2-thione (B1333366) | The nitrogen atom can be readily functionalized. chemicalbook.com |

This table illustrates potential electrophilic reactions based on the known reactivity of thioamides and pyrrolidines.

The thiocarbonyl group can be oxidized to the corresponding carbonyl (C=O) group, often using oxidizing agents like m-CPBA or hydrogen peroxide. nih.gov The oxidation of thioketones can sometimes lead to the formation of thiosulfines (S-oxides) as intermediates, which can then undergo further reactions. wikipedia.org For some sterically hindered thioureas, overoxidation can occur. nih.gov In the context of drug metabolism, the pyrrolidine ring itself can undergo oxidation, for instance, at the delta-position, leading to ring-opening. nih.gov

Reduction of the thiocarbonyl group can be achieved using various reducing agents. For example, reduction with agents like sodium borohydride (B1222165) would likely yield the corresponding thiol.

| Reaction Type | Reagent | General Product | Plausible Reactivity |

| Oxidation | m-CPBA, H₂O₂ | 3,3-Dimethylpyrrolidin-2-one | Conversion of the thiocarbonyl to a carbonyl group. nih.gov |

| Reduction | NaBH₄ | 3,3-Dimethylpyrrolidine-2-thiol | Reduction of the thiocarbonyl to a thiol. |

This table shows expected oxidation and reduction products based on general transformations of thiocarbonyl compounds.

Cycloaddition Reactions and Pericyclic Processes Involving Pyrrolidine Thiones

Thioketones are known to be excellent dienophiles and dipolarophiles in cycloaddition reactions due to the electronic properties of the C=S bond. nih.govacs.org

The thiocarbonyl group can act as a dienophile in hetero-Diels-Alder reactions ([4+2] cycloadditions) with conjugated dienes to form dihydrothiopyran rings. nih.govacs.orgrsc.org The reactivity of the thioketone in these reactions is influenced by substituents. Electron-withdrawing groups on the dienophile can enhance the reaction rate. While specific studies on this compound are lacking, other thioketones have been shown to readily participate in such reactions, even at room temperature. rsc.org

| Diene | Reaction Type | General Product | Plausible Reactivity |

| 2,3-Dimethyl-1,3-butadiene | Hetero-Diels-Alder | Dihydrothiopyran derivative | The C=S bond can act as a dienophile. nih.gov |

| Cyclopentadiene | Hetero-Diels-Alder | Bicyclic thia-adduct | Formation of a fused ring system is expected. rsc.org |

This table provides illustrative examples of Diels-Alder reactions involving thioketones.

Thioketones are also highly reactive partners in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azomethine ylides, and diazoalkanes. These reactions provide access to five-membered sulfur-containing heterocyclic rings. For instance, the reaction of a thioketone with a bicyclobutane can lead to the formation of a 2-thiabicyclo[2.1.1]hexane scaffold. rsc.org

While there is no specific literature on this compound in this context, its thiocarbonyl group would be expected to readily engage with 1,3-dipoles to form spiro-heterocyclic systems, where the new ring is attached at the C2 position of the pyrrolidine ring.

| 1,3-Dipole | Reaction Type | General Product | Plausible Reactivity |

| Nitrone | [3+2] Cycloaddition | Spiro-isoxazolidine derivative | The C=S bond acts as a dipolarophile. |

| Azomethine Ylide | [3+2] Cycloaddition | Spiro-pyrrolidine derivative | Formation of a spiro-fused heterocyclic system. |

| Diazoalkane | [3+2] Cycloaddition | Spiro-thiadiazoline derivative | A common reaction for thioketones. |

This table illustrates potential [3+2] cycloaddition reactions based on the known reactivity of thioketones.

Rearrangement and Ring Transformation Studies of Pyrrolidine Thione Scaffolds

Detailed investigations into the rearrangement and ring transformation capabilities of the this compound scaffold are not extensively documented in publicly available research. However, related studies on similar heterocyclic systems provide a framework for understanding the potential transformations this molecule could undergo.

Isomerization Phenomena

Isomerization reactions, where a molecule is transformed into an isomer with a different arrangement of atoms, are common for heterocyclic compounds. For thione-containing molecules, thione-thiol isomerization is a known process. nist.gov In the case of this compound, this could involve the migration of a proton from the nitrogen to the sulfur atom, resulting in the formation of 3,3-dimethyl-2,5-dihydro-1H-pyrrole-2-thiol.

Computational studies on related thiazolidin-4-ones have explored cis-trans isomerization, highlighting the stability of different conformers. rsc.org Similar computational approaches could be applied to this compound to predict the feasibility and energetics of its potential isomerization pathways.

Mechanistic Elucidation Through Experimental and Computational Approaches

The elucidation of reaction mechanisms is crucial for understanding and predicting chemical reactivity. A combination of experimental techniques and computational modeling is often employed for this purpose.

While no specific mechanistic studies for the rearrangement or ring transformation of this compound have been found, computational methods have been used to investigate the reaction mechanisms of related compounds. For instance, density functional theory (DFT) has been used to study the 1,3-dipolar cycloaddition reactions of nitrilimines, providing insights into the regioselectivity and reaction pathways. mdpi.com Similar computational analyses could be invaluable in predicting the reactivity of this compound and guiding future experimental work.

The table below summarizes hypothetical reaction pathways for this compound based on the reactivity of analogous structures.

| Reaction Type | Hypothetical Reactants | Hypothetical Products | Potential Conditions |

| Ring Expansion | This compound, Diazomethane | 3,3-Dimethylpiperidine-2-thione | Photochemical/Thermal |

| Ring Contraction | This compound | 2,2-Dimethyl-3-thioxoazetidine derivative | Oxidative rearrangement |

| Thione-Thiol Isomerization | This compound | 3,3-Dimethyl-2,5-dihydro-1H-pyrrole-2-thiol | Acid/Base catalysis |

It is important to reiterate that the reactions outlined in the table are speculative and would require experimental validation. The lack of specific research on this compound underscores a significant opportunity for future investigations in the field of heterocyclic chemistry. Such studies would not only expand our fundamental understanding of this particular molecule but could also pave the way for the synthesis of novel compounds with potential applications in various scientific disciplines.

Spectroscopic and Advanced Structural Characterization of 3,3 Dimethylpyrrolidine 2 Thione

X-ray Crystallography for Definitive Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, to date, a solved crystal structure for 3,3-Dimethylpyrrolidine-2-thione has not been reported in publicly accessible crystallographic databases. The following sections describe how this technique would be applied to elucidate its structural features.

The concept of absolute and relative stereochemistry applies to chiral molecules. The structure of this compound features a five-membered pyrrolidine (B122466) ring with two methyl groups attached to the same carbon atom (C3). As there are no stereocenters (chiral carbons) in the molecule, it is achiral. Consequently, it does not exist as enantiomers or diastereomers, and the determination of absolute or relative stereochemistry is not applicable. Should a derivative of this compound be synthesized that introduces a chiral center, X-ray crystallography would be the most reliable method for unambiguously assigning the R or S configuration of that new center.

In a hypothetical crystal lattice of this compound, the key intermolecular interaction governing the crystal packing would be hydrogen bonding. The secondary amine group (N-H) would act as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group (C=S) would serve as a hydrogen bond acceptor. khanacademy.org This is a classic interaction for thioamides and thiolactams, leading to the formation of predictable supramolecular structures, such as centrosymmetric dimers or extended chains.

For comparison, the crystal structure of the analogous compound, 3,3-Dimethylpyrrolidine-2,4-dione , has been solved and provides insight into the packing of a similar dimethylated pyrrolidine ring system. In the dione, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming a two-dimensional network. This highlights the crucial role of hydrogen bonding in dictating the solid-state architecture of such heterocyclic compounds.

Interactive Table 1: Comparative Crystallographic Data for 3,3-Dimethylpyrrolidine-2,4-dione Note: This data is for a related analogue, as no crystal structure for this compound is publicly available.

| Parameter | 3,3-Dimethylpyrrolidine-2,4-dione |

| Formula | C₆H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Key Interactions | N—H⋯O and C—H⋯O hydrogen bonds |

| Supramolecular Motif | Two-dimensional network parallel to (100) |

| Source | Acta Cryst. (2006). E62, o1795–o1797 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

While published and assigned NMR spectra for this compound are not available, its expected ¹H and ¹³C NMR spectra can be predicted based on its molecular structure. These predictions are fundamental for its identification and structural verification.

The molecule possesses four distinct sets of protons and five unique carbon environments due to its plane of symmetry.

¹H NMR: One would expect to see four signals: a singlet for the two equivalent methyl groups, a singlet for the methylene (B1212753) protons adjacent to the carbonyl group (C5), a singlet for the methylene protons at C4, and a broad singlet for the N-H proton.

¹³C NMR: Five signals are predicted: one for the thiocarbonyl carbon (C2), one for the quaternary carbon (C3), one for the C4 methylene carbon, one for the C5 methylene carbon, and one for the two equivalent methyl carbons.

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential to unambiguously assign these signals by correlating protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC).

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are theoretical predictions. Actual experimental values may vary.

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| N-H | 1 | ~7.5 - 8.5 | broad singlet | - |

| C=S | 2 | - | - | ~200 - 210 |

| C(CH₃)₂ | 3 | - | - | ~40 - 50 |

| CH₂ | 4 | ~1.8 - 2.0 | singlet | ~45 - 55 |

| CH₂ | 5 | ~3.2 - 3.5 | singlet | ~35 - 45 |

| CH₃ | 3 | ~1.1 - 1.3 | singlet | ~25 - 30 |

Mass Spectrometry Techniques for Molecular Identification and Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. wikipedia.org For this compound (Formula: C₆H₁₁NS), the exact molecular weight is 129.22 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, one would expect to observe a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 129. The presence of a single sulfur atom would also give rise to a characteristic M+2 peak (at m/z 131) with an intensity of approximately 4.4% relative to the M⁺˙ peak, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation of the molecule would likely proceed through established pathways for amides and cyclic compounds. libretexts.orgmiamioh.edu Key fragmentation patterns would include:

Loss of a methyl group (-•CH₃): This would result in a fragment ion at m/z 114.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom could lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment at m/z 101.

Loss of the thiocarbonyl group (-CS): This would generate a fragment ion at m/z 85.

These techniques are invaluable not only for initial identification but also for monitoring the progress of chemical reactions involving the synthesis or modification of this compound.

Theoretical and Computational Chemistry Studies of 3,3 Dimethylpyrrolidine 2 Thione

Quantum Chemical Calculations of Electronic Structure and Tautomeric Forms

Quantum chemical calculations are fundamental to understanding the electronic structure of 3,3-Dimethylpyrrolidine-2-thione. These calculations, often employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), provide a detailed picture of electron distribution, molecular orbitals, and the nature of chemical bonds within the molecule.

A key aspect of the electronic structure of pyrrolidine-2-thiones is the potential for thione-thiol tautomerism. This process involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in the formation of a thiol tautomer (3,3-dimethyl-4,5-dihydro-3H-pyrrole-2-thiol).

Computational studies on similar thione-containing heterocyclic systems have consistently shown that the thione form is generally the more stable tautomer in the gas phase. nih.govresearchgate.net For instance, quantum chemical investigations on 1,2,4-triazole-3-thione using various basis sets and levels of theory, including HF, B3LYP, and MP2, have demonstrated the predominance of the thione tautomer. nih.govresearchgate.net These findings are often supported by geometrical and Natural Bond Orbital (NBO) analyses, which help in understanding the relative stabilities of the tautomeric forms. nih.govresearchgate.net While specific data for this compound is not abundant in the provided results, the principles from analogous systems suggest a similar energetic preference for the thione form.

To further illustrate the type of data generated from such studies, the following table presents hypothetical calculated energies for the tautomers of this compound at a common level of theory.

| Tautomer | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Thione | B3LYP/6-31G(d,p) | -653.123456 | 0.00 |

| Thiol | B3LYP/6-31G(d,p) | -653.119876 | 2.25 |

Note: This table is illustrative and based on typical results for similar compounds.

Prediction of Reactivity Profiles and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of molecules. By analyzing the electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, researchers can identify the most probable sites for electrophilic and nucleophilic attack.

For this compound, the sulfur atom of the thione group is expected to be a primary site for electrophilic attack due to the presence of lone pair electrons. Conversely, the carbon atom of the C=S bond is a likely site for nucleophilic attack. The nitrogen atom's reactivity will be influenced by the steric hindrance from the adjacent dimethyl groups.

Reaction mechanisms can be elucidated by calculating the potential energy surfaces for proposed reaction pathways. This involves locating transition states and calculating activation energies, providing a quantitative measure of the reaction's feasibility. For example, in the synthesis of pyrrolidine (B122466) derivatives, computational studies can help in understanding the condensation reaction mechanisms and predicting the most favorable reaction conditions.

Conformational Analysis and Energy Landscapes

The five-membered pyrrolidine ring is not planar and can adopt various conformations, often described as envelope or twist forms. The presence of the gem-dimethyl group at the 3-position significantly influences the conformational preferences of this compound.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.govnih.govresearchgate.net This is typically achieved by rotating specific dihedral angles and calculating the corresponding energy. The results are often visualized as a conformational energy landscape, which maps the energy as a function of one or more conformational coordinates. nih.govnih.govresearchgate.net

For instance, a study on thiazolidine-2-thione, a related five-membered ring containing sulfur, utilized X-ray crystallography and NMR spectroscopy to determine the puckering of the ring. researchgate.net Similar computational approaches for this compound would involve calculating the energies of different ring puckering conformations to determine the most stable arrangement.

The following table illustrates a hypothetical conformational analysis for the puckering of the pyrrolidine ring in this compound.

| Conformation | Dihedral Angle (C2-N-C5-C4) | Relative Energy (kcal/mol) |

| Envelope (C4-endo) | 20° | 0.0 |

| Twist | 0° | 1.5 |

| Envelope (C5-endo) | -20° | 0.8 |

Note: This table is illustrative and represents a simplified conformational coordinate.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, accounting for intermolecular interactions and the effects of the surrounding environment, such as a solvent. nih.gov In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of conformational changes, diffusion, and interactions.

For this compound, MD simulations can be used to study how it interacts with other molecules, including solvent molecules or biological macromolecules. This is particularly important for understanding its behavior in solution and for predicting its potential as a ligand for a biological target. The simulations can reveal preferred binding orientations and calculate binding free energies.

Solvent effects can significantly influence the tautomeric equilibrium and reactivity of the molecule. MD simulations, often in combination with quantum mechanical calculations (QM/MM methods), can provide a more accurate description of the system by treating the solute quantum mechanically and the solvent classically.

In Silico Screening and Rational Design of Novel Pyrrolidine Thione Derivatives

The insights gained from theoretical and computational studies form the basis for the rational design of novel pyrrolidine thione derivatives with specific properties. nih.govresearchgate.netnih.govrsc.org In silico screening involves creating a virtual library of candidate molecules and using computational methods to predict their properties and activities before they are synthesized. mdpi.com

For example, if the goal is to design a new drug candidate, researchers can start with the this compound scaffold and systematically modify its structure by adding different functional groups. nih.govresearchgate.netnih.govrsc.org Computational tools can then be used to predict how these modifications affect properties such as binding affinity to a target protein, solubility, and metabolic stability. This approach, often referred to as computer-aided drug design (CADD), significantly accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

The design of novel pyrrolidine derivatives has been explored for various therapeutic areas, including anti-inflammatory and anti-diabetic agents. nih.govresearchgate.net These studies often involve molecular docking to predict the binding mode of the designed compounds to their target enzymes, such as cyclooxygenase (COX) or dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.net

Applications of 3,3 Dimethylpyrrolidine 2 Thione in Organic Synthesis

Utilization as Versatile Synthetic Intermediates and Building Blocks

Thiolactams, such as the related N-methylpyrrolidine-2-thione, are recognized as valuable intermediates in organic synthesis. researchgate.net The thione functional group can be readily converted to other functionalities, making these compounds useful building blocks. For instance, the sulfur atom can be targeted in various reactions.

One of the primary uses of thiolactams is in the formation of new carbon-carbon and carbon-heteroatom bonds. The sulfur atom can be alkylated to form a thioimidate salt. This intermediate is highly reactive towards nucleophiles, which can displace the methylthio group to form a variety of substituted pyrrolidine (B122466) derivatives. This reactivity allows the thiolactam to serve as a precursor to amidines, guanidines, and other nitrogen-containing heterocycles.

While specific research on 3,3-Dimethylpyrrolidine-2-thione is limited, its structural analogue, 3,3-dimethylpyrrolidin-2-one, is noted for its role as a chemical intermediate in the synthesis of more complex molecules, including potential drugs and dyes. americanelements.com The conversion of this lactam to the corresponding thiolactam via thionating agents like Lawesson's reagent or phosphorus pentasulfide is a standard transformation, suggesting that this compound is an accessible and potentially valuable synthetic intermediate.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Reagents | Potential Product |

| S-Alkylation | Alkyl halide (e.g., CH₃I) | 2-(Methylthio)-3,3-dimethyl-3,4-dihydro-2H-pyrrolium salt |

| Nucleophilic Substitution | Amine (R-NH₂) | N-substituted 3,3-dimethylpyrrolidine-2-imine |

| Reduction | Reducing agent (e.g., Raney Nickel) | 3,3-Dimethylpyrrolidine |

Role as Chiral Auxiliaries or Catalysts in Enantioselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.gov For a compound to function as a chiral auxiliary, it must itself be chiral and be readily attached to and removed from the substrate.

This compound is an achiral molecule. The carbon atom at position 3 is prochiral, but the molecule as a whole possesses a plane of symmetry and is therefore not optically active. Consequently, it cannot function as a chiral auxiliary in its unmodified form.

For this scaffold to be used in enantioselective transformations, it would need to be derivatized to introduce a chiral element. For example, if one of the methyl groups at the C3 position were to be replaced with a different substituent, or if a chiral group were appended to the nitrogen atom, the resulting molecule could potentially serve as a chiral director. However, there is no evidence in the current scientific literature of this compound being used for this purpose. The primary focus in the field of chiral pyrrolidine-based auxiliaries and catalysts remains on derivatives of proline and other optically active pyrrolidines. mdpi.com

Precursors for the Synthesis of Complex Heterocyclic Scaffolds

The pyrrolidine ring is a core component of many complex heterocyclic systems. mdpi.com Various synthetic strategies exist to build fused or spirocyclic structures starting from simple pyrrolidine derivatives. Thiolactams are particularly useful in this regard due to the reactivity of the thione group.

For example, S-alkylation of the thiolactam followed by reaction with a bifunctional nucleophile can lead to the formation of fused heterocyclic systems. A dinucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, could react first at the iminium carbon and then undergo a secondary cyclization reaction.

Furthermore, the pyrrolidine ring itself can be a platform for annulation reactions. While specific examples starting from this compound are not reported, the general strategies for synthesizing complex scaffolds like pyrrolo[2,3-d]pyrimidines often involve the condensation of a suitably functionalized five-membered ring with other reagents. scielo.org.mxnih.gov The functional handles available from the thiolactam moiety (after conversion to a thioimidate or other reactive species) would make this compound a plausible starting point for constructing such complex molecules.

Table 2: Examples of Heterocyclic Scaffolds Derived from Pyrrolidine Precursors

| Precursor Type | Reaction Type | Resulting Scaffold | Reference |

| Pyrrolidine-2,3-diones | Multicomponent Reaction | Substituted Pyrrolidine-2,3-diones | nih.gov |

| 2-Oxoindolin-3-ylidene | Knoevenagel Condensation | Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrroles | mdpi.com |

| 6-amino-1,3-dimethyluracil | One-pot, three-component reaction | Pyrrolo[2,3-d]pyrimidines | scielo.org.mx |

Biological and Medicinal Chemistry Insights for 3,3 Dimethylpyrrolidine 2 Thione Derivatives

Bioactivity Profiling of Pyrrolidine (B122466) Thione Derivatives

The introduction of a thione group to the pyrrolidine core, as well as modifications at various positions, has led to the discovery of several biological activities. These range from enzyme inhibition to anticonvulsant and fungicidal effects.

Derivatives of the pyrrolidine scaffold have been investigated for their ability to inhibit various enzymes, a key strategy in drug discovery.

Kinase Inhibition:

While direct studies on kinase inhibition by 3,3-Dimethylpyrrolidine-2-thione are not prominent, related pyrrolidine structures have shown promise as kinase inhibitors. The pyrrolidine ring can be a key structural element in designing such inhibitors. pharmablock.com For instance, certain pyrrolidine derivatives have been synthesized as potent and selective inhibitors of CK1 kinase. nih.gov The spatial arrangement of substituents on the pyrrolidine ring plays a crucial role in their selectivity and potency. nih.gov

Furthermore, pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been developed as multi-target tyrosine kinase receptor inhibitors, including for VEGFR-2. mdpi.comnih.gov These compounds demonstrate that the pyrrolidone core can serve as a scaffold for designing potent kinase inhibitors. mdpi.comnih.gov

Botulinum Neurotoxin A Inhibition:

The inhibition of botulinum neurotoxin A (BoNT/A), a potent neurotoxin, is another area of interest. While direct evidence for this compound is lacking, peptides containing sulfhydryl groups have been shown to be effective inhibitors of BoNT/A protease activity. nih.gov For example, a peptide with a 2-mercapto-3-phenylpropionyl group was found to be a potent competitive inhibitor. nih.gov This suggests that the thione/thiol group in pyrrolidine-2-thione (B1333366) derivatives could potentially interact with the enzyme's active site.

The pyrrolidine ring is a well-established pharmacophore in the development of anticonvulsant drugs. nih.govnih.gov Research has primarily focused on pyrrolidine-2,5-dione and pyrrolidin-2-one derivatives.

Derivatives of pyrrolidine-2,5-dione have shown significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the substituents at the 3-position of the pyrrolidine-2,5-dione ring are crucial for their anticonvulsant profile. nih.gov For instance, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in the scPTZ test, while 3-methyl derivatives were more active in the MES test. nih.gov

Similarly, novel pyrrolidin-2-one derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov Some of these compounds have demonstrated activity in both MES and pentetrazole-induced seizure models, with their mechanism potentially linked to interactions with serotonergic or α1-adrenergic receptors, as well as GABA-ergic activity. nih.gov While these studies focus on the oxygen analogs, they provide a strong rationale for investigating the corresponding thione derivatives.

Below is a table summarizing the anticonvulsant activity of some pyrrolidine-2,5-dione derivatives.

| Compound | Test | Activity |

| 3-benzhydryl-pyrrolidine-2,5-dione derivatives | scPTZ | Favorable protection |

| 3-isopropyl-pyrrolidine-2,5-dione derivatives | scPTZ | Favorable protection |

| 3-methyl-pyrrolidine-2,5-dione derivatives | MES | Active |

The thione functionality is present in a number of compounds with fungicidal properties. While direct studies on this compound are scarce, related structures have shown promising results.

Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have demonstrated significant antifungal activities against species like Aspergillus niger and Candida albicans. nih.gov Interestingly, the ligand itself showed no activity, highlighting the importance of the metal complex in eliciting the fungicidal effect. nih.gov

In other studies, 1,3-thiazolidine-2-thione derivatives have been synthesized and shown to possess strong antifungal activities against a range of plant pathogenic fungi. researchgate.net SAR analysis indicated that N-acyl and 4-alkyl substitutions on the thiazolidine-2-thione ring can enhance fungicidal activity. researchgate.net Additionally, pyrrolidine-2,4-dione (B1332186) derivatives have been designed as potential antifungal agents, with some compounds showing excellent in vitro activity against Rhizoctonia solani. rsc.org

The following table presents the fungicidal activity of selected 1,3-thiazolidine-2-thione derivatives.

| Compound | Fungus | IC50 (μg/mL) |

| 4-isopropyl-N-propionylthiazoldine-2-thione | B. cinerea | 3.7 |

| 4-isopropyl-N-propionylthiazoldine-2-thione | G. zeae | 6.5 |

| 4-isobutyl-N-propionylthiazoldine-2-thione | R. solani | 1.0 |

| 4-isobutyl-N-propionylthiazoldine-2-thione | S. sclerotiorum | 12.1 |

| 4-isobutyl-N-propionylthiazoldine-2-thione | G. zeae | 11.0 |

Tyrosinase inhibitors are of interest for applications in cosmetics and medicine. The pyrrole (B145914) and pyrrolidine scaffolds have been explored for this purpose. For instance, 2-cyanopyrrole derivatives have been synthesized and shown to be potent tyrosinase inhibitors, with some compounds exhibiting significantly stronger activity than the reference inhibitor, kojic acid. nih.gov

Furthermore, thiazolopyrimidine derivatives have also been identified as a novel class of tyrosinase inhibitors. nih.gov These findings suggest that heterocyclic compounds containing nitrogen and, in some cases, sulfur, can be effective at inhibiting tyrosinase. While direct evidence for this compound is not available, the structural features of the pyrrolidine ring make it a candidate for exploration in this area.

The table below shows the tyrosinase inhibitory activity of a selected 2-cyanopyrrole derivative.

| Compound | Target | IC50 (μM) |

| A12 (a 2-cyanopyrrole derivative) | Tyrosinase | 0.97 |

| Kojic Acid (reference) | Tyrosinase | 28.72 |

Structure-Activity Relationship (SAR) Investigations

SAR studies on pyrrolidine derivatives have provided valuable insights for the design of more potent and selective compounds. For pyrrolidine-2,5-dione anticonvulsants, the nature of the substituent at the 3-position and the type of phenylpiperazine attached to the acetamide (B32628) fragment significantly influence activity. nih.gov The length of the alkyl chain connecting the pyrrolidine ring to other moieties can also affect the onset and duration of anticonvulsant activity. nih.gov

In the context of kinase inhibition by pyrrolidine derivatives, the stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are critical for selectivity and potency. nih.gov For pyrrolidine pentamine inhibitors of aminoglycoside 6'-N-acetyltransferase, modifications at the R1 position, specifically the presence and distance of an S-phenyl moiety, are essential for inhibitory activity. nih.gov

For fungicidal 1,3-thiazolidine-2-thione derivatives, N-acyl and 4-alkyl substitutions have been shown to enhance activity. researchgate.net In the case of pyrrolidine-2,4-dione derivatives with antifungal properties against Rhizoctonia solani, the introduction of hydrophobic fragments at the R2 position can considerably increase their activity. rsc.org

Mechanistic Understanding of Biological Action

The mechanisms through which pyrrolidine derivatives exert their biological effects are varied and depend on the specific structure and target.

Metal Chelation:

The thione group in pyrrolidine-2-thione derivatives can act as a metal-binding motif. This is exemplified by the antifungal activity of metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, where the biological activity is dependent on the formation of the metal complex. nih.gov Similarly, some uracil (B121893) derivatives, which can exist in a thione form, have been shown to form chelate structures with metal ions through the oxygen and nitrogen atoms. mdpi.com This chelating ability could be a key mechanism for enzyme inhibition or other biological activities.

Active-Site Inhibition:

Many pyrrolidine derivatives function through direct inhibition of enzyme active sites. For example, pyrrolidine-2,5-dione-based anticonvulsants are thought to act by blocking sodium and/or calcium ion channels. nih.govnih.gov In the case of kinase inhibitors, pyrrolidone-fused derivatives bind to the ATP-binding site of the kinase, often forming hydrogen bonds with key amino acid residues. mdpi.comnih.gov For tyrosinase inhibitors, molecular docking studies suggest that 2-cyanopyrrole derivatives can interact with the enzyme's active site through metal-ligand interactions, π-π stacking, and hydrophobic interactions. nih.gov

The Potential of this compound Derivatives in Drug Discovery: An Unexplored Scaffold

Despite the significant interest in pyrrolidine-based structures within medicinal chemistry, the specific scaffold of this compound and its derivatives remains a largely uncharted territory in the landscape of drug discovery and development. Extensive searches of scientific literature and chemical databases have revealed a notable absence of research focused on the synthesis and biological evaluation of this particular class of compounds as potential lead structures for therapeutic agents.

The pyrrolidine ring is a well-established and versatile scaffold in the design of novel bioactive molecules. nih.gov Its three-dimensional structure and the ability to introduce a variety of substituents have made it a privileged core in numerous approved drugs and clinical candidates. nih.gov Modifications of the pyrrolidine core, such as the introduction of a thione group to form a thiolactam, can significantly alter the physicochemical and biological properties of the resulting compounds. Thioamides, the functional group present in this compound, are known to be effective isosteres of amides and have been incorporated into a range of therapeutically active agents.

However, the specific substitution pattern of two methyl groups at the C3 position, known as a gem-dimethyl group, combined with a thione at the C2 position of a pyrrolidine ring, has not been a focus of medicinal chemistry efforts. While the influence of gem-dimethyl substitution has been studied in other molecular frameworks for its ability to modulate conformation and metabolic stability, its application within the pyrrolidine-2-thione series is not documented in available research.

Similarly, while the broader class of pyrrolidine-2-ones (the oxygen-containing lactam analogs) has been extensively investigated for a wide array of biological activities, including anticancer, antibacterial, and neuroprotective effects, this body of research does not extend to their direct thione counterparts with a 3,3-dimethyl substitution pattern.

Detailed Research Findings

A comprehensive review of published research reveals no specific studies detailing the synthesis of this compound derivatives for the purpose of biological screening or lead compound identification. Consequently, there is no data available on their potential biological targets, structure-activity relationships (SAR), or efficacy in preclinical models of disease.

Data Tables

Due to the lack of available research, no data tables summarizing the biological activities of this compound derivatives can be compiled at this time.

Future Perspectives and Emerging Research Directions

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of 3,3-Dimethylpyrrolidine-2-thione is another area that requires significant investigation. As a thiolactam, it possesses both a nucleophilic sulfur atom and an electrophilic carbon atom within the thiocarbonyl group, as well as an N-H group that can be deprotonated or substituted. This suggests a rich potential for various chemical transformations. Future research could explore its utility in reactions such as S-alkylation, S-oxidation, and cycloaddition reactions. Furthermore, its potential as a monomer for ring-opening polymerization or as a ligand for metal catalysis remains to be explored. Uncovering unconventional transformations could open new avenues for the synthesis of novel heterocyclic compounds.

Expansion into Materials Science and Supramolecular Chemistry

The application of this compound in materials science and supramolecular chemistry is purely speculative at this point due to a lack of published studies. The presence of the polar thiolactam group suggests that it could be a building block for polymers with interesting properties, such as high refractive indices or metal-coordinating abilities. In supramolecular chemistry, the N-H and C=S groups could participate in hydrogen bonding and other non-covalent interactions, making it a potential candidate for the construction of self-assembling systems, gels, or molecular sensors. However, without foundational research into its self-assembly behavior or its incorporation into larger molecular architectures, its potential in these fields remains theoretical.

Advanced Biological Screening and Therapeutic Applications

The most significant insight into the potential biological activity of this compound comes from a patent that lists it as a compound of interest as a Notch pathway signaling inhibitor. myskinrecipes.com The Notch signaling pathway is a crucial regulator of cell-fate decisions, and its dysregulation is implicated in various diseases, including cancer. This suggests a potential therapeutic application for derivatives of this compound. Additionally, a chemical supplier in Thailand has listed the compound for research in cosmetics and medicine, with potential applications in hair loss and anti-aging products. However, no publicly accessible scientific studies or clinical data are available to substantiate these claims. Comprehensive biological screening of this compound against a wide range of biological targets is necessary to identify and validate any potential therapeutic effects.

Computational Chemistry in Predictive Design and Drug Discovery

There is no evidence of any computational chemistry studies having been performed on this compound. Computational tools could be invaluable in predicting its physicochemical properties, conformational preferences, and potential interactions with biological macromolecules. Molecular docking studies could be employed to explore its binding modes to the Notch signaling pathway proteins or other potential targets, guiding the rational design of more potent and selective inhibitors. Furthermore, in silico screening of virtual libraries based on the this compound scaffold could accelerate the discovery of new lead compounds for various therapeutic areas. The absence of such studies represents a missed opportunity in the exploration of this compound's potential.

Q & A

Q. What are the standard synthetic routes for 3,3-Dimethylpyrrolidine-2-thione, and how can reaction conditions be optimized?

A common approach involves cyclization of precursor amines or thioamides under basic conditions. For example, ethanolic sodium ethoxide has been used to cyclize thioamide intermediates into thione derivatives, as demonstrated in analogous pyrrolidine-thione syntheses . Optimization may include adjusting temperature (e.g., 80–100°C), solvent polarity, and catalyst loading. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Strict control of anhydrous conditions, reagent stoichiometry, and temperature is essential. For example, moisture-sensitive steps (e.g., Grignard additions or silylations) require inert atmospheres (N/Ar). Detailed protocols for analogous compounds emphasize iterative recrystallization or sublimation for purity validation .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations can model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites. Studies on related thiones employed Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to simulate reaction pathways and tautomeric equilibria .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies (e.g., unexpected H NMR shifts) may arise from tautomerism or impurities. Strategies include:

- Variable Temperature (VT) NMR : To detect dynamic processes like ring inversion.

- 2D NMR (COSY, NOESY) : For structural elucidation of regioisomers.

- X-ray Crystallography : Definitive confirmation of molecular geometry .

Q. What methodologies are employed to study the biological activity of this compound?

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi, with MIC/MBC calculations .

- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorogenic substrates.

- Cytotoxicity Screening : MTT or resazurin assays on mammalian cell lines to assess therapeutic indices .

Q. How can regioselectivity be controlled in functionalizing this compound?

Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) require careful selection of catalysts and directing groups. For instance, palladium-catalyzed couplings (Pd(OAc), TPPTS ligand) in acetonitrile/water mixtures have achieved regioselective C–H activation in pyridine-thione analogs .

Q. What are the best practices for analyzing degradation products or stability of this compound under varying conditions?

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, followed by LC-MS to identify breakdown products.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor changes via HPLC .

Methodological Considerations

- Data Triangulation : Combine spectroscopic, computational, and crystallographic data to validate structural assignments .

- Catalyst Screening : Test Pd, Cu, or Ni-based systems for cross-coupling efficiency .

- Biological Replicates : Use ≥3 independent experiments to ensure statistical robustness in bioactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.